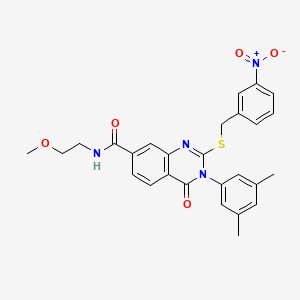

3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

Its structure features a quinazoline core substituted at the 2-position with a 3-nitrobenzylthio group, at the 3-position with a 3,5-dimethylphenyl moiety, and at the 7-position with a 2-methoxyethyl carboxamide. The nitro group on the benzylthio substituent introduces strong electron-withdrawing properties, while the 2-methoxyethyl side chain enhances polarity compared to alkyl alternatives.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5S/c1-17-11-18(2)13-22(12-17)30-26(33)23-8-7-20(25(32)28-9-10-36-3)15-24(23)29-27(30)37-16-19-5-4-6-21(14-19)31(34)35/h4-8,11-15H,9-10,16H2,1-3H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHPIYDDXDAVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCOC)N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to the quinazoline family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and research findings.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study evaluated several quinazoline derivatives against various cancer cell lines, demonstrating that compounds with similar structures to our target compound showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HCT-116 . The mechanism often involves the inhibition of specific kinases and pathways associated with tumor growth.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | EGFR inhibition |

| Compound B | HCT-116 | 12.5 | Apoptosis induction |

| Target Compound | MDA-MB-231 | TBD | TBD |

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties. The target compound's structural features suggest potential COX-2 inhibitory activity. A related study demonstrated that certain quinazoline derivatives exhibited up to 47% COX-2 inhibition at a concentration of 20 μM . This suggests that our compound may similarly inhibit COX enzymes, which play a critical role in inflammation.

| Study | COX Inhibition (%) | Concentration (μM) |

|---|---|---|

| Quinazoline Derivative A | 47.1 | 20 |

| Quinazoline Derivative B | TBD | TBD |

Antioxidant Activity

The antioxidant capacity of quinazoline derivatives has been assessed using various assays, including DPPH radical scavenging tests. Compounds structurally related to our target have shown significant radical scavenging activity, indicating potential protective effects against oxidative stress .

Case Studies and Research Findings

- In Vitro Studies : A study on the cytotoxic effects of quinazoline derivatives showed promising results against multiple cancer cell lines. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- Molecular Docking Studies : Computational studies have suggested that modifications on the quinazoline scaffold can enhance binding affinity to target proteins involved in cancer progression and inflammation .

- In Vivo Studies : Limited in vivo studies have been conducted on similar compounds, indicating potential efficacy in reducing tumor size in animal models when administered at specific dosages.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other quinazoline derivatives, such as 3-(3,5-dimethylphenyl)-N-isopropyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1113140-53-6, ). Below is a detailed comparison of their structural and physicochemical properties:

Structural Differences

Note: *Exact molecular formula requires confirmation via analytical data.

Functional Implications

- In contrast, the 4-methoxyphenyl-2-oxoethylthio group in CAS 1113140-53-6 could favor hydrogen bonding or π-π stacking interactions due to its methoxy and ketone functionalities .

- Solubility : The 2-methoxyethyl carboxamide in the target compound likely increases aqueous solubility compared to the isopropyl group in CAS 1113140-53-6, which is more lipophilic.

Hypothetical Pharmacological Profiles

While experimental data for the target compound are unavailable, structural analogs like CAS 1113140-53-6 provide insights:

- Target Compound : The nitro group may confer reactivity for irreversible inhibition, while the polar side chain could enhance bioavailability.

- CAS 1113140-53-6 : The methoxyphenyl and ketone groups might stabilize interactions with ATP-binding pockets in kinases, a common target for quinazoline derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this quinazoline derivative, and how do reaction conditions influence yield?

- Answer : Key steps include:

- Core quinazolinone formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions.

- S-alkylation : Introduction of the (3-nitrobenzyl)thio group via nucleophilic substitution using Cs₂CO₃ as a base in DMF, with optimized temperatures (0–25°C) to avoid nitro group reduction.

- Carboxamide coupling : Use of EDCI/HOBt or DCC for amide bond formation between the quinazoline core and the 2-methoxyethylamine moiety.

- Yield optimization requires strict control of stoichiometry, catalyst loading (e.g., Pd catalysts for cross-coupling), and inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are essential for structural confirmation, and what key features validate the compound’s identity?

- Answer :

- ¹H/¹³C NMR : Distinct signals for the quinazolinone NH (δ 10.2–11.5 ppm), methoxyethyl protons (δ 3.2–3.5 ppm), and aromatic protons from the 3,5-dimethylphenyl group (δ 6.8–7.2 ppm).

- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1680 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- HRMS : Exact mass confirmation to distinguish from isomers (e.g., molecular ion peak at m/z 521.16 for C₂₈H₂₇N₄O₅S).

Q. How does the 3-nitrobenzylthio substituent influence the compound’s chemical stability and reactivity?

- Answer : The nitro group is electron-withdrawing, stabilizing the thioether bond against hydrolysis but increasing sensitivity to reducing conditions. Reactivity can be modulated by substituting the nitro group with other electron-deficient aryl moieties (e.g., CF₃) to balance stability and target affinity.

Advanced Research Questions

Q. How can researchers optimize the S-alkylation step to maximize yield while minimizing byproducts like disulfides or nitro reduction products?

- Answer :

- Base selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (DMF) due to superior solubility and milder basicity.

- Temperature control : Maintain reactions at 0–25°C to suppress nitro group reduction.

- Additive screening : Catalytic amounts of KI or TBAB enhance reactivity via phase-transfer mechanisms.

- Byproduct monitoring : Use TLC or LC-MS to detect disulfides (Rf ~0.6 in EtOAc/hexane) and adjust stoichiometry.

Q. What strategies resolve contradictions between in vitro potency and poor pharmacokinetic (PK) profiles observed in preclinical studies?

- Answer :

- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxyethyl group oxidation).

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance oral bioavailability.

- Structural analogs : Replace the 3-nitrobenzylthio group with bioisosteres (e.g., 3-cyanobenzylthio) to retain activity while improving PK.

Q. What computational approaches predict binding interactions with target enzymes like soluble epoxide hydrolase (sEH)?

- Answer :

- Molecular docking : Use AutoDock Vina with sEH crystal structures (PDB: 4JZH) to model the quinazoline core’s interactions with catalytic residues (Asp335, Tyr383).

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify key hydrogen bonds (e.g., between the carboxamide and Gln384).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values.

Q. How do substituents on the quinazoline core affect solubility and membrane permeability?

- Answer :

- Solubility : The 2-methoxyethyl group enhances aqueous solubility (cLogP reduction by ~1.5 units), while the 3,5-dimethylphenyl group increases lipophilicity. Balance via substituent tuning (e.g., PEG-linked chains).

- Permeability : Assess via PAMPA assays; logD values between 1.5–2.5 optimize blood-brain barrier penetration for CNS targets.

Methodological Notes

- Synthetic Optimization : Prioritize Pd-catalyzed cross-coupling for regioselective functionalization.

- Data Contradictions : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to validate target engagement.

- Safety : Handle nitro-containing intermediates with care (potential mutagenicity); use PPE and fume hoods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.